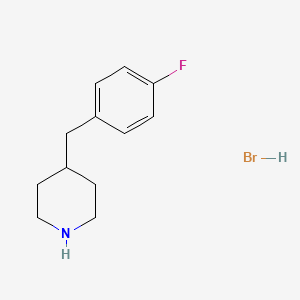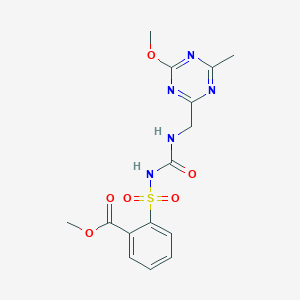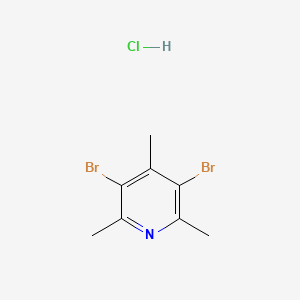
3,5-Dibromo-2,4,6-trimethylpyridine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2,4,6-trimethylpyridine HCl: is a chemical compound with the molecular formula C8H9Br2N·HCl. It is a derivative of pyridine, characterized by the presence of two bromine atoms and three methyl groups attached to the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2,4,6-Trimethylpyridine: The synthesis of 3,5-Dibromo-2,4,6-trimethylpyridine typically involves the bromination of 2,4,6-trimethylpyridine. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions of the pyridine ring.
Purification: After the bromination reaction, the product is purified through recrystallization or column chromatography to obtain pure 3,5-Dibromo-2,4,6-trimethylpyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2,4,6-trimethylpyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, where it acts as a halide source.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Coupled products in the case of Suzuki or Heck reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,5-Dibromo-2,4,6-trimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: This compound is used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Biochemical Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: It can be a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2,4,6-trimethylpyridine exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atoms and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
3,5-Dichloro-2,4,6-trimethylpyridine: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Trimethylpyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness:
- The presence of bromine atoms in 3,5-Dibromo-2,4,6-trimethylpyridine makes it more reactive in nucleophilic substitution reactions compared to its chlorinated or non-halogenated counterparts.
- Its specific substitution pattern allows for selective reactions, making it a valuable intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of 3,5-Dibromo-2,4,6-trimethylpyridine HCl, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,5-dibromo-2,4,6-trimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-4-7(9)5(2)11-6(3)8(4)10;/h1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPMHYFAMXTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B8071150.png)
![Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B8071153.png)
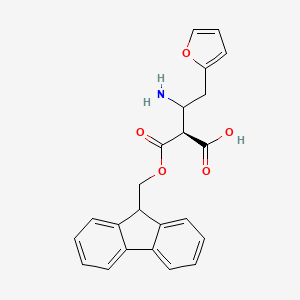
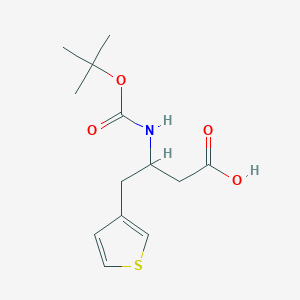

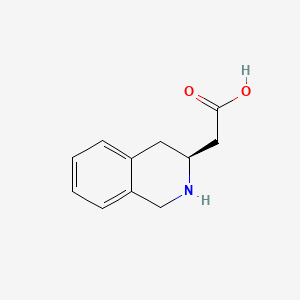
![Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-](/img/structure/B8071188.png)
![Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-](/img/structure/B8071196.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)

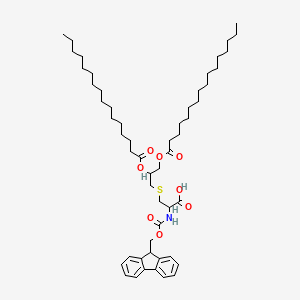
![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)
